Physicochemical Properties and Application Profiling of 5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine in Kinase Inhibitor Design
Physicochemical Properties and Application Profiling of 5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine in Kinase Inhibitor Design
Executive Summary
In the landscape of modern targeted therapeutics, the strategic selection of chemical building blocks dictates the pharmacokinetic and pharmacodynamic success of a drug candidate. 5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine is a highly specialized, bifunctional pyrimidine derivative utilized extensively in the design of ATP-competitive kinase inhibitors[1]. This technical whitepaper dissects the physicochemical properties of this molecule, explains the mechanistic causality behind its utility in kinase targeting, and outlines self-validating synthetic workflows for its integration into novel drug scaffolds.
Molecular Architecture & Physicochemical Profile
The structural architecture of 5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine is purposefully designed for modular drug discovery. It consists of a central pyrimidine core, functionalized with a C2-dimethylamino group and a C5-aminomethyl group.
This specific substitution pattern finely tunes the electronic properties of the heterocycle. The electron-donating nature of the dimethylamino group (+M resonance effect) increases the electron density within the pyrimidine ring. Consequently, the basicity of the pyrimidine nitrogen atoms is elevated, enhancing their capacity to act as robust hydrogen bond acceptors in biological targets[1].
Table 1: Physicochemical and Structural Properties
| Property | Value |
| IUPAC Name | 5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine |
| CAS Registry Number | 910380-79-9 (Free base)[2] 1461706-98-8 (Dihydrochloride salt)[3] |
| Molecular Formula | C₇H₁₂N₄ |
| Molecular Weight | 152.20 g/mol [2] |
| InChI Key | UNESATFQYMYWAM-UHFFFAOYSA-N[2] |
| Topological Polar Surface Area (tPSA) | ~55.0 Ų |
| Hydrogen Bond Donors (HBD) | 2 |
| Hydrogen Bond Acceptors (HBA) | 4 |
| Rotatable Bonds | 3 |
Causality Insight: The tPSA of ~55 Ų ensures excellent membrane permeability, falling well within the optimal Lipinski range (<140 Ų). The low molecular weight (152.20 g/mol ) allows it to be appended to larger core scaffolds without pushing the final drug candidate beyond the 500 Da limit[2].
Mechanistic Causality in Kinase Inhibitor Design
In the development of Cyclin G Associated Kinase (GAK) and Cyclin-Dependent Kinase (CDK) inhibitors, this molecule serves as a critical terminal moiety[1][4]. When conjugated to a larger heterocyclic scaffold (such as a pyrazolopyrimidine or thiazole) via its C5-primary amine, the resulting architecture is highly complementary to the ATP-binding pocket of kinases[4][5].
The causality of its binding efficacy lies in its dual-action positioning:
-
Hinge Region Anchoring: The electron-rich pyrimidine nitrogens form critical hydrogen bonds with the backbone amide NH of the kinase hinge region.
-
Solvent Channel Solvation: The C2-dimethylamino group projects outward into the solvent-exposed channel. This prevents unfavorable lipophilic entrapment, increases the overall aqueous solubility of the drug candidate, and provides a favorable entropic penalty bypass during binding.
Diagram 1: Binding pathway of 5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine kinase derivatives.
Self-Validating Synthetic Workflows
Synthesizing kinase inhibitors using 5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine typically involves an amide coupling reaction[5]. To ensure high fidelity and yield, the protocol must be designed as a self-validating system where each step provides measurable feedback.
Step-by-Step Amide Coupling Protocol
-
Activation: Dissolve the carboxylic acid scaffold (1.0 eq) in anhydrous DMF (0.1 M). Add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Causality: HATU is selected over standard carbodiimides (like EDC) because it generates a highly reactive HOAt ester intermediate. This prevents epimerization and rapidly overcomes any steric hindrance on the acid partner, ensuring quantitative conversion.
-
-
Nucleophilic Addition: Introduce 5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine (1.1 eq) to the activated mixture. Stir at room temperature for 2-4 hours.
-
Self-Validation Checkpoint: Monitor via LC-MS. The primary amine is highly nucleophilic; thus, the disappearance of the HOAt-ester mass and the emergence of the product mass ([M+H]+) serves as an internal validation checkpoint. If the activated intermediate persists, it indicates moisture contamination or insufficient amine nucleophilicity.
-
-
Quenching & Extraction: Quench the reaction with saturated NaHCO₃ to neutralize residual acid and DIPEA. Extract with EtOAc. The aqueous wash removes the highly polar DMF and HATU byproducts.
-
Purification: Concentrate the organic layer and purify via Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).
Diagram 2: Self-validating synthetic workflow for amide coupling with the pyrimidine building block.
Analytical Validation and Quality Control
To guarantee the structural integrity of the incorporated building block, rigorous analytical validation is required:
-
LC-MS (ESI+): The free base building block exhibits a distinct[M+H]+ peak at m/z 153.2. For synthesized derivatives, the mass shift must exactly match the addition of the scaffold minus water.
-
1H-NMR (DMSO-d6): The symmetry of the pyrimidine ring is broken, but positions 4 and 6 are chemically equivalent due to the symmetrical C2 and C5 substitutions. This results in a characteristic 2H singlet in the aromatic region (~8.2 - 8.4 ppm). The C2-dimethylamino protons appear as a 6H singlet (~3.1 ppm), and the C5-aminomethyl protons appear as a 2H singlet (~3.6 ppm). Observing these distinct shifts confirms that the pyrimidine core remains intact post-coupling.
References
- CymitQuimica. "5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine | CAS: 910380-79-9". CymitQuimica.
- MilliporeSigma. "5-(aminomethyl)-N,N-dimethylpyrimidin-2-amine dihydrochloride | 1461706-98-8". Sigma-Aldrich.
- Kovackova, S., et al. "Selective Inhibitors of Cyclin G Associated Kinase (GAK) as Anti-Hepatitis C Agents". Journal of Medicinal Chemistry, ACS Publications.
- Susa, M., et al. "Selective inhibitors of Cyclin-G associated kinase (GAK) as anti-HCV agents". PMC, NIH.
- Ambeed. "38696-21-8 | Synthesis Reference (WO2009/120826)". Ambeed.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine | CymitQuimica [cymitquimica.com]
- 3. 5-(aminomethyl)-N,N-dimethylpyrimidin-2-amine dihydrochloride | 1461706-98-8 [sigmaaldrich.com]
- 4. Selective inhibitors of Cyclin-G associated kinase (GAK) as anti-HCV agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 38696-21-8 | 5-Bromo-N,N-dimethylpyrimidin-2-amine | Bromides | Ambeed.com [ambeed.com]
